BI-853520

Kinase selectivity Off-target profiling FAK inhibitor specificity

BI-853520 (Ifebemtinib; IN10018) is an orally bioavailable, ATP-competitive small-molecule inhibitor of focal adhesion kinase (FAK/PTK2). It belongs to the class of non-receptor tyrosine kinase inhibitors under investigation for oncology applications.

Molecular Formula
Molecular Weight
Cat. No. B1192379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-853520
SynonymsBI853520;  BI 853520;  BI-853520.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BI-853520 (Ifebemtinib) – Compound Overview for Research Procurement & Differentiation Analysis


BI-853520 (Ifebemtinib; IN10018) is an orally bioavailable, ATP-competitive small-molecule inhibitor of focal adhesion kinase (FAK/PTK2) [1]. It belongs to the class of non-receptor tyrosine kinase inhibitors under investigation for oncology applications. Biochemically, BI-853520 inhibits recombinant FAK with an IC50 of 1 nM and demonstrates exceptional selectivity across a panel of 262 kinases, with only 4 kinases inhibited ≥50% at 1 µM [2]. The compound is designated IN10018 in later-stage clinical programs, where it has advanced to Phase II/III trials in combination regimens for solid tumors [3].

Why FAK Inhibitor BI-853520 Cannot Be Substituted by Other In-Class Compounds – Key Procurement Rationale


FAK inhibitors share a common target but diverge profoundly in selectivity profile, cellular potency, and tumor microenvironment engagement. BI-853520 is distinguished by its extraordinary selectivity (4/262 kinases hit at 1 µM vs. 15/37 for PF-562271) and its near-absolute discrimination against the closely related kinase PYK2 (IC50 >50,000 nM), a property not shared by PF-562271, defactinib, or VS-4718 [1]. Furthermore, BI-853520 exhibits 1,000-fold differential potency between anchorage-independent (3D) and adherent (2D) growth conditions, meaning its anti-proliferative activity is selectively deployed in the physiologically relevant 3D context [2]. These quantitative biochemical and cellular selectivity features render BI-853520 functionally non-interchangeable with other FAK inhibitors for experimental or therapeutic use, and underscore the procurement risk of substituting a less-characterized analog without first verifying context-specific performance.

BI-853520 Differentiation Evidence: Quantitative Comparator Data for Scientific Selection


Kinase Selectivity: BI-853520 Hits 4/262 Kinases vs. PF-562271 Hits 15/37 in Panel Screening

BI-853520 exhibits superior broad-panel kinase selectivity compared to the clinically evaluated FAK inhibitor PF-562271. When screened against a panel of 262 kinases at 1000 nM (FRET-based assay), BI-853520 inhibited only 4 kinases by ≥50% (FER IC50=903 nM, FES IC50=1040 nM, PAK7 IC50>10,000 nM, PYK2 IC50=2000 nM) [1]. In contrast, PF-562271 hit 15 out of 37 kinases tested in a comparable screen, indicating a substantially broader off-target profile [1]. Critically, BI-853520 shows >50,000-fold selectivity for FAK over the closely related kinase PYK2 in the DELFIA assay, whereas PF-562271 inhibits PYK2 with an IC50 of only 22 nM, representing a mere 11-fold selectivity window [1].

Kinase selectivity Off-target profiling FAK inhibitor specificity

Cellular Target Engagement: BI-853520 Inhibits FAK pY397 with EC50=1 nM vs. 25 nM for PF-562271 in PC-3 Cells

In a head-to-head comparison using the PC-3 prostate carcinoma cell line, BI-853520 inhibited FAK autophosphorylation at Tyr397 with a median EC50 of 1 nM, whereas PF-562271 exhibited an EC50 of 25 nM under identical assay conditions [1]. This 25-fold difference in cellular target engagement potency translates downstream: BI-853520 inhibited anchorage-independent colony formation of PC-3 cells with an EC50 of 3 nM, compared to 42 nM for PF-562271, representing a 14-fold potency advantage in the functional 3D proliferation assay [1].

Cellular pharmacodynamics Target engagement FAK autophosphorylation

3D vs. 2D Culture Differential Sensitivity: BI-853520 Exhibits ~1,000-Fold Selectivity for Anchorage-Independent Growth

BI-853520 displays a remarkable context-dependent anti-proliferative activity. In PC-3 cells, BI-853520 potently inhibits anchorage-independent colony formation in soft agar (EC50=3 nM) but is essentially inactive against the same cells grown under conventional adherent monolayer conditions (EC50 >3,000 nM)—a differential exceeding 1,000-fold [1]. PF-562271, by contrast, inhibits both conditions more uniformly (colony EC50=42 nM; adherent EC50=1,646 nM; ~39-fold differential) [1]. This context-dependent potency is corroborated in malignant pleural mesothelioma models, where BI-853520 limited 3D spheroid growth and reduced orthotopic tumor weight in vivo despite IC50 values exceeding 5 µM in standard 2D viability assays across 12 MPM cell lines [2].

3D cell culture Anchorage-independent growth Spheroid model

In Vivo Efficacy Stratification: BI-853520 Sensitivity Linked to Mesenchymal Tumor Phenotype (miR-200c-3p R²=0.889)

Across a diverse panel of 16 subcutaneous adenocarcinoma xenograft models in nude mice, BI-853520 (50 mg/kg QD p.o.) produced a spectrum of responses ranging from >100% tumor growth inhibition (TGI) with tumor regression in subsets to complete insensitivity [1]. Biomarker analysis revealed that high sensitivity is tightly linked to a mesenchymal tumor phenotype, defined by E-cadherin loss. Critically, expression of hsa-miR-200c-3p strongly correlated with in vivo efficacy (R²=0.889) across 13 models, providing a quantifiable molecular predictor of response [1]. No equivalent published dataset links any other FAK inhibitor to a biomarker-defined efficacy stratification with this level of precision.

Mesenchymal biomarker Xenograft efficacy Patient stratification

Clinical Pharmacokinetics: BI-853520 Achieves Prolonged Half-Life Supporting QD Dosing with Defined MTD of 200 mg

In the first-in-human Phase I study of BI-853520 (NCT01335269), 33 patients in the dose-escalation phase established a maximum tolerated dose (MTD) of 200 mg once daily (QD) [1]. Preliminary PK data confirmed that BI-853520 has a long half-life and high volume of distribution in humans, supporting QD dosing schedules [1]. In preclinical models, BI-853520 demonstrated long half-life, high volume of distribution, and high oral bioavailability in mice, with sustained repression of FAK autophosphorylation in tumor tissue for over 24 h after a single oral dose [2]. By comparison, PF-562271 required BID dosing in clinical evaluation due to its shorter PK profile (t½ ~4-6 h in humans) [3], highlighting a practical dosing advantage for BI-853520.

Clinical pharmacokinetics Phase I MTD Oral bioavailability

FAK-Dependent ADC Combination Strategy: IN10018 Enhances Tumor Uptake of Antibody-Drug Conjugates

A unique translational application has been demonstrated for BI-853520 (IN10018) in combination with antibody-drug conjugates (ADCs). The FAK inhibitor IN10018 was shown to reduce cancer-associated fibroblast (CAF)-mediated fibrotic barriers, thereby significantly enhancing the tumor uptake of ADCs irrespective of their antigen target [1]. Combination of IN10018 with HER2-targeted Enhertu or TROP2-targeted Trodelvy consistently yielded superior antitumor outcomes compared to either monotherapy in animal models [1]. This ADC-uptake enhancement strategy represents a differentiated application not reported for PF-562271 or GSK2256098.

ADC combination therapy Tumor microenvironment CAF barrier modulation

BI-853520 Application Scenarios – Where the Evidence Supports Prioritized Selection


Mechanistic Studies of FAK Kinase-Dependent Signaling in Mesenchymal or EMT-Driven Tumor Models

BI-853520 is the optimal tool compound for researchers studying FAK signaling in mesenchymal tumor contexts. Its extraordinary selectivity (4/262 kinases hit) and near-complete sparing of PYK2 (>50,000 nM IC50) eliminate confounding off-target pharmacology [1]. The validated correlation between miR-200c-3p expression and in vivo efficacy (R²=0.889) provides a quantitative biomarker to prospectively select responsive models, enabling efficient experimental design [1]. Researchers should prioritize BI-853520 when working with E-cadherin-low, vimentin-high, or mesenchymal-subtype adenocarcinoma xenografts, PDX models, or cell lines.

3D/Spheroid Culture Assays Investigating Anchorage-Independent Survival and Metastasis Biology

For laboratories employing 3D culture systems to study anoikis resistance, spheroid formation, or metastasis-relevant biology, BI-853520's ~1,000-fold selectivity window for anchorage-independent over adherent growth makes it uniquely suited [1]. This context-dependent activity is demonstrated in both prostate cancer (PC-3 colony assay EC50=3 nM vs. adherent EC50>3,000 nM) and malignant pleural mesothelioma (12 cell lines showing limited 2D sensitivity but marked spheroid inhibition) [1][2]. Standard 2D viability screening will not reveal BI-853520's potency; researchers must employ 3D endpoints to capture its full activity.

Preclinical Combination Strategies Involving ADC Tumor Penetration and Microenvironment Priming

For research programs exploring ADC efficacy enhancement through tumor microenvironment modulation, BI-853520 (IN10018) is the only FAK inhibitor with published evidence of CAF barrier disruption and enhanced ADC tumor uptake [1]. The demonstrated superiority of IN10018 + ADC combinations over either agent alone in preclinical models supports its use in studies investigating FAK-mediated stromal remodeling as a strategy to improve macromolecular drug delivery [1]. This application is supported by IN10018's advancement to Phase II/III combination trials.

In Vivo Pharmacodynamic Studies Requiring Sustained Target Engagement with QD Oral Dosing

BI-853520's favorable PK profile (long half-life, high volume of distribution, high oral bioavailability) enables once-daily oral dosing in mouse models (50 mg/kg QD) with sustained >24 h FAK inhibition in tumor tissue [1]. The clinically established MTD of 200 mg QD with manageable safety profile provides a translational PK/PD framework [2]. This contrasts with PF-562271 and GSK2256098, which require BID dosing due to shorter half-lives, making BI-853520 the preferred choice for chronic in vivo studies where reduced handling stress and sustained target coverage are priorities [3].

Quote Request

Request a Quote for BI-853520

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.